Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAJXRRNMQBEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylacrylic acid derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or cyanides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C18H13N3O2, and its PubChem CID is 3491385 .
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex molecules. Its structure makes it a valuable intermediate in creating pharmaceuticals and bioactive compounds. The synthesis typically involves multiple steps, such as the Biltz synthesis, which involves cyclization of a precursor under acidic conditions. In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and green chemistry principles.
- Biology This compound has been studied for its potential biological activities, showing promise as an inhibitor of certain enzymes and receptors, suggesting its utility in developing new therapeutic agents.
- Medicine Potential medicinal applications include its use as a lead compound in drug discovery, as its ability to interact with specific molecular targets makes it a candidate for new drugs for various diseases.
- Industry This compound is used to produce dyes, pigments, and other chemical products, with its versatility and reactivity making it a valuable component in various industrial processes.
Molecular Targets and Pathways
- Enzymes The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors It can interact with receptors on cell surfaces, leading to changes in cellular signaling.
Mechanism of Action
The mechanism by which Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the pyridin-2-ylmethyl moiety are key functional groups that contribute to its biological activity. These groups can bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can interact with receptors on cell surfaces, leading to changes in cellular signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison
Electronic Properties
Density functional theory (DFT) calculations, such as the B3LYP functional , can elucidate electronic differences. The cyano group’s electron-withdrawing nature lowers the LUMO energy, enhancing electrophilicity compared to chloro or methyl analogues. Pyridine’s conjugation further stabilizes the charge distribution.
Table 2: Hypothetical Electronic Properties (B3LYP/6-31G*)
Physical and Solubility Properties
The methyl ester increases lipophilicity compared to carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ). Isoquinoline’s larger aromatic system reduces water solubility relative to pyrimidine derivatives.
Table 3: Physical Properties
Reactivity and Stability
The methyl ester hydrolyzes slower than ethyl analogues under basic conditions. The cyano group may participate in cycloaddition reactions, unlike chloro substituents. Structural characterization of such compounds often employs SHELX software for crystallographic refinement .
Biological Activity
Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological properties, including case studies and experimental findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is known for various pharmacological activities. The presence of cyano and pyridine groups enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the inhibition of anti-apoptotic proteins, thereby promoting cell death in cancerous cells.
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Case Studies :
- A study reported that derivatives of isoquinoline compounds, including this methyl derivative, showed significant cytotoxic activity against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The IC50 values ranged from 150 µg/mL to 250 µg/mL, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
- Another investigation highlighted that this compound demonstrated lower IC50 values than positive controls in various assays, suggesting it may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Antibacterial Activity : Research indicates that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similarly, antifungal tests have revealed that this compound can inhibit the growth of Candida albicans, with MIC values around 15 µM, suggesting moderate antifungal properties .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
